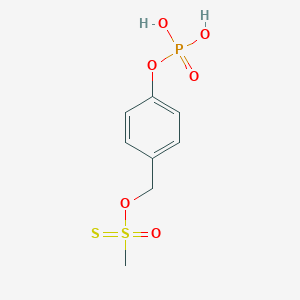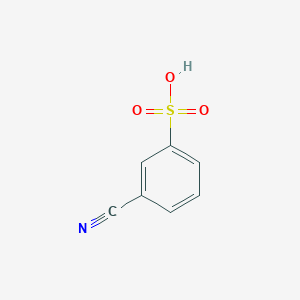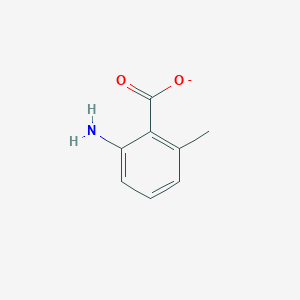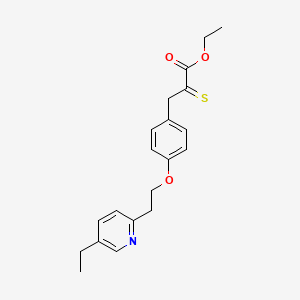
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound’s molecular formula is C25H53N3O5, and it is often used in formulations requiring emulsification, solubilization, and stabilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethyl-2,3-dihydroxypropylamine with tetradecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or silver nitrate (AgNO3) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. The molecular targets include cell membranes, where it can disrupt lipid bilayers, enhancing permeability. The pathways involved include the formation of micelles and vesicles, which encapsulate hydrophobic molecules, facilitating their transport and delivery.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethyl-3-(stearoylamino)-1-propanaminium nitrate
- N,N,N-Tris(2-hydroxyethyl)-1-propanaminium
- [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecanoyloxy)propan-1-aminium bromide is unique due to its specific combination of hydrophilic and hydrophobic groups, which provide excellent surfactant properties. Its ability to form stable micelles and vesicles makes it particularly valuable in drug delivery and industrial applications.
Properties
Molecular Formula |
C35H70BrNO5 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C35H70NO5.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-34(38)40-32-33(31-36(3,4)29-30-37)41-35(39)28-26-24-22-20-18-16-14-12-10-8-6-2;/h33,37H,5-32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IHNKCFWAEKOYEG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361426.png)
![Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)

![(7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361456.png)

![2-Methyl-3-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13361459.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361460.png)




![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13361486.png)

